molecular formula MoO4-2 B1676688 Molybdate CAS No. 14259-85-9

Molybdate

Cat. No. B1676688
Key on ui cas rn: 14259-85-9
M. Wt: 159.95 g/mol
InChI Key: MEFBJEMVZONFCJ-UHFFFAOYSA-N
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Patent
US05466646

Procedure details

A molybdate solution was prepared from 9.21 g of (NH4)6Mo7O24 4H2O dissolved in 50 mL of deionized water and 33 mL of concentrated ammonium hydroxide. This solution was stirred until all components were soluble. Then 12.5 g of 7G type silica gel was added to the molybdate solution and stirred to ensure homogeneity. This mixture was placed in the Microfluidizer reservoir and recirculation through the machine was started while the internal pressure was adjusted to 9,000 psi. Through Port B shown in FIG. 2 was added over 30 minutes a solution composed of 3.79 g Ni(NO3)2. 6H2O, 6.32 g, Co(NO3)2. 6H2O, 5.27 g Fe(NO3)2.b 9H2O, 2.11 g Bi(NO3)3.5H2O, 0.43 g H3PO4 (80%), and 0.04g KNO3 which had been built to a total volume of 50 mL with distilled water. The pH of the solution dropped until the final addition of the solution through Port A reached a final pH of 5. The temperature of the effluent which was recirculated through the instrument was maintained between 40°-46° C. by passing the effluent pipe through an ice water heat exchanger. The product mixture was filtered using Whatman type 1001070 filter paper affording 35.94 g. of solid product. The solid was calcined by slowly heating from 100° to 540° C. over 6 hours and held at 540° C. for 1 hour. The calcining procedure resulted in a 32% weight loss due to the decomposition of nitrate salts and the product was light brown. The X-Ray diffraction pattern of this material is illustrated in FIG. 7B. This material demonstrated 9 major reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that this diffraction pattern appeared to contain better defined reflections and fewer separate phase metal oxides as compared to the classically prepared sample shown in FIG. 7A and described below.
[Compound]
Name
(NH4)6Mo7O24
Quantity
9.21 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
7G
Quantity
12.5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ni(NO3)2
Quantity
3.79 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Co(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fe(NO3)2
Quantity
5.27 g
Type
reactant
Reaction Step Ten
[Compound]
Name
Bi(NO3)3.5H2O
Quantity
2.11 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0.43 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[O-:1][Mo:2]([O-:5])(=[O:4])=[O:3].OP(O)(O)=O.[N+:11]([O-:14])([O-:13])=[O:12].[K+]>O.[OH-].[NH4+]>[O-:4][Mo:2]([O-:5])(=[O:3])=[O:1].[N+:11]([O-:14])([O-:13])=[O:12] |f:2.3,5.6|

Inputs

Step One
Name
(NH4)6Mo7O24
Quantity
9.21 g
Type
reactant
Smiles
Step Two
Name
KNO3
Quantity
0.04 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
33 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
7G
Quantity
12.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mo](=O)(=O)[O-]
Step Eight
Name
Ni(NO3)2
Quantity
3.79 g
Type
reactant
Smiles
Step Nine
Name
Co(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Fe(NO3)2
Quantity
5.27 g
Type
reactant
Smiles
Step Eleven
Name
Bi(NO3)3.5H2O
Quantity
2.11 g
Type
reactant
Smiles
Step Twelve
Name
Quantity
0.43 g
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
This solution was stirred until all components
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
was added over 30 minutes a solution
Duration
30 min
ADDITION
Type
ADDITION
Details
The pH of the solution dropped until the final
ADDITION
Type
ADDITION
Details
addition of the solution through Port A
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 40°-46° C.
TEMPERATURE
Type
TEMPERATURE
Details
heat exchanger
FILTRATION
Type
FILTRATION
Details
The product mixture was filtered
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
affording 35.94 g
TEMPERATURE
Type
TEMPERATURE
Details
by slowly heating from 100° to 540° C. over 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[O-][Mo](=O)(=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05466646

Procedure details

A molybdate solution was prepared from 9.21 g of (NH4)6Mo7O24 4H2O dissolved in 50 mL of deionized water and 33 mL of concentrated ammonium hydroxide. This solution was stirred until all components were soluble. Then 12.5 g of 7G type silica gel was added to the molybdate solution and stirred to ensure homogeneity. This mixture was placed in the Microfluidizer reservoir and recirculation through the machine was started while the internal pressure was adjusted to 9,000 psi. Through Port B shown in FIG. 2 was added over 30 minutes a solution composed of 3.79 g Ni(NO3)2. 6H2O, 6.32 g, Co(NO3)2. 6H2O, 5.27 g Fe(NO3)2.b 9H2O, 2.11 g Bi(NO3)3.5H2O, 0.43 g H3PO4 (80%), and 0.04g KNO3 which had been built to a total volume of 50 mL with distilled water. The pH of the solution dropped until the final addition of the solution through Port A reached a final pH of 5. The temperature of the effluent which was recirculated through the instrument was maintained between 40°-46° C. by passing the effluent pipe through an ice water heat exchanger. The product mixture was filtered using Whatman type 1001070 filter paper affording 35.94 g. of solid product. The solid was calcined by slowly heating from 100° to 540° C. over 6 hours and held at 540° C. for 1 hour. The calcining procedure resulted in a 32% weight loss due to the decomposition of nitrate salts and the product was light brown. The X-Ray diffraction pattern of this material is illustrated in FIG. 7B. This material demonstrated 9 major reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that this diffraction pattern appeared to contain better defined reflections and fewer separate phase metal oxides as compared to the classically prepared sample shown in FIG. 7A and described below.
[Compound]
Name
(NH4)6Mo7O24
Quantity
9.21 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.04 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
33 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
7G
Quantity
12.5 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ni(NO3)2
Quantity
3.79 g
Type
reactant
Reaction Step Eight
[Compound]
Name
Co(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fe(NO3)2
Quantity
5.27 g
Type
reactant
Reaction Step Ten
[Compound]
Name
Bi(NO3)3.5H2O
Quantity
2.11 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0.43 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[O-:1][Mo:2]([O-:5])(=[O:4])=[O:3].OP(O)(O)=O.[N+:11]([O-:14])([O-:13])=[O:12].[K+]>O.[OH-].[NH4+]>[O-:4][Mo:2]([O-:5])(=[O:3])=[O:1].[N+:11]([O-:14])([O-:13])=[O:12] |f:2.3,5.6|

Inputs

Step One
Name
(NH4)6Mo7O24
Quantity
9.21 g
Type
reactant
Smiles
Step Two
Name
KNO3
Quantity
0.04 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
33 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
7G
Quantity
12.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mo](=O)(=O)[O-]
Step Eight
Name
Ni(NO3)2
Quantity
3.79 g
Type
reactant
Smiles
Step Nine
Name
Co(NO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Fe(NO3)2
Quantity
5.27 g
Type
reactant
Smiles
Step Eleven
Name
Bi(NO3)3.5H2O
Quantity
2.11 g
Type
reactant
Smiles
Step Twelve
Name
Quantity
0.43 g
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
This solution was stirred until all components
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
was added over 30 minutes a solution
Duration
30 min
ADDITION
Type
ADDITION
Details
The pH of the solution dropped until the final
ADDITION
Type
ADDITION
Details
addition of the solution through Port A
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 40°-46° C.
TEMPERATURE
Type
TEMPERATURE
Details
heat exchanger
FILTRATION
Type
FILTRATION
Details
The product mixture was filtered
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
affording 35.94 g
TEMPERATURE
Type
TEMPERATURE
Details
by slowly heating from 100° to 540° C. over 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[O-][Mo](=O)(=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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